molecular formula C9H19NO B7944044 3,5,5-Trimethylhexanal oxime

3,5,5-Trimethylhexanal oxime

Cat. No.: B7944044
M. Wt: 157.25 g/mol
InChI Key: FHWPLZDGTGCULC-UXBLZVDNSA-N
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Description

3,5,5-Trimethylhexanal oxime is an organic compound with the molecular formula C9H19NO. It is derived from 3,5,5-trimethylhexanal, an aliphatic aldehyde, through the formation of an oxime group. This compound is known for its applications in various fields, including perfumery and as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,5,5-trimethylhexanal oxime typically involves the reaction of 3,5,5-trimethylhexanal with hydroxylamine hydrochloride in the presence of a base. The reaction can be carried out in an aqueous medium with pH adjustment to facilitate the formation of the oxime. An alternative method involves the use of microwave irradiation in a solventless ‘dry’ condition, which has been shown to produce oximes in excellent yields .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as silica gel under microwave irradiation can enhance the efficiency of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethylhexanal oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5,5-Trimethylhexanal oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5,5-trimethylhexanal oxime involves its interaction with specific molecular targets. For example, oximes are known to reactivate acetylcholinesterase by cleaving the bond between the enzyme and organophosphates. This reactivation mechanism is crucial in the treatment of organophosphate poisoning . Additionally, oximes can form stable complexes with metal ions, which can be exploited in various catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,5-Trimethylhexanal oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity. The presence of the oxime group allows for specific interactions with enzymes and metal ions, making it valuable in both medicinal and industrial applications .

Properties

IUPAC Name

(NE)-N-(3,5,5-trimethylhexylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(5-6-10-11)7-9(2,3)4/h6,8,11H,5,7H2,1-4H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWPLZDGTGCULC-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=NO)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C/C=N/O)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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